Cyclopropyl 2,4-xylyl ketone
Overview
Description
Cyclopropyl 2,4-xylyl ketone, also known as Cyclopropyl-(2,4-dimethylphenyl)methanone, is a chemical compound with the molecular formula C12H14O . It is widely used in scientific research due to its unique structure, which offers diverse applications such as catalysis, pharmaceutical synthesis, and material science.
Synthesis Analysis
The synthesis of cyclopropyl ketones can be achieved through various methods. One approach involves the use of hydrogen borrowing catalysis, where the transformation occurs via hydrogen borrowing alkylation of a hindered ketone with subsequent intramolecular displacement of a pendant leaving group . Another method involves the use of a chemoenzymatic strategy for the stereoselective assembly and structural diversification of cyclopropyl ketones .Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropyl group attached to a 2,4-xylyl group via a ketone functional group . The cyclopropyl group is a three-membered carbon ring, while the 2,4-xylyl group is a derivative of xylene with two methyl groups on the benzene ring .Chemical Reactions Analysis
Cyclopropyl ketones can undergo various chemical reactions. For instance, they can participate in Lewis acid-catalyzed asymmetric cascade reactions, leading to the synthesis of pyrrolobenzothiazoles . They can also undergo cross-coupling reactions with alkyl iodides and cyclopropyl, cyclobutyl, and alkenyl Grignard reagents .Scientific Research Applications
Catalytic Asymmetry in Cyclopropyl Ketones
Cyclopropyl phenyl ketones, including 2,4-xylyl variants, are utilized in gold(I)-catalyzed asymmetric cycloadditions. This process, which involves kinetic resolution, is significant for creating optically active cyclopropyl ketones. These optically active ketones have broad synthetic applications, offering new avenues in asymmetric synthesis (Zhang & Zhang, 2012).
Probing Single Electron Transfer
Aryl cyclopropyl ketones, a category encompassing cyclopropyl 2,4-xylyl ketone, have been extensively used as diagnostic probes in studies of single electron transfer (SET) in organic transformations. However, research indicates that their use in this context may be based on tenuous assumptions, particularly concerning the ketyl anion's role in the reaction mechanism (Tanko & Drumright, 1992).
Formation of Nickeladihydropyran
Research shows that cyclopropyl phenyl ketones, including variants like 2,4-xylyl ketone, can react with Ni(PCy3) to form nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition reactions. This is pivotal in synthesizing cyclopentane compounds with dual carbonyl substituents (Ogoshi, Nagata, & Kurosawa, 2006).
Photocatalysis in Cycloadditions
Aryl cyclopropyl ketones, a class that includes this compound, are used in formal [3+2] reactions with olefins under visible light photocatalysis. This method forms highly substituted cyclopentane ring systems, showcasing the ketone's role in advanced photocatalytic processes (Lu, Shen, & Yoon, 2011).
Acid-Catalyzed Ring Opening
The acid-catalyzed ring opening of 1-alkenyl cyclopropyl ketones, related to this compound, leads to the formation of cyclopentanone or cyclohexenone derivatives. This process is significant for the efficient synthesis of complex organic compounds (Tsuge, Kanemasa, Otsuka, & Suzuki, 1988).
Reductive Amination in the Presence of CO
Cyclopropyl ketones, including this compound, have been studied for their role in CO-assisted reductive chemistry. These ketones act as bifunctional electrophiles, leading to various products under different catalytic conditions. This highlights their versatility in synthetic chemistry (Afanasyev et al., 2017).
Synthetic Precursors in Cyclopropane Activation
Cyclopropyl ketones, such as this compound, have been employed as synthetic precursors in the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This process demonstrates the ketone's utility in creating densely functionalized pyrroles (Wurz & Charette, 2005).
Mechanism of Action
Target of Action
Cyclopropyl ketones are generally known to interact with various biological targets due to their highly reactive nature .
Mode of Action
Cyclopropyl 2,4-xylyl ketone is involved in a process known as the Cloke-Wilson rearrangement . This rearrangement involves the ring-opening/recyclization of cyclopropyl ketones upon visible-light-induced photoredox catalysis . The reaction proceeds through a ring-opening and an interrupted recyclization by intramolecular nucleophilic attack with the in situ generated radical cation .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of cyclopropane-containing natural products . The compound is involved in the formation of furan/pyrrole-containing eight-membered heterocycles via a gold-catalyzed stereoselective (4 + 4) cycloaddition .
Pharmacokinetics
Cyclopropanes, in general, are often incorporated into drug candidates to improve potency, metabolic stability, or pharmacokinetic properties .
Result of Action
The result of the action of this compound is the formation of complex, sp3-rich products . These products are formed through catalytic formal [3 + 2] cycloadditions with alkenes and alkynes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a catalyst such as SmI2 in combination with substoichiometric amounts of Sm0 can prevent catalyst deactivation and enhance the reaction .
Future Directions
Cyclopropyl ketones, including Cyclopropyl 2,4-xylyl ketone, have potential for further exploration in various fields. For instance, the development of new catalysts and reaction mechanisms could enable the synthesis of novel cyclopropyl ketone derivatives . Furthermore, given their wide range of applications, cyclopropyl ketones could be used to explore new frontiers in catalysis, pharmaceutical synthesis, and material science.
Biochemical Analysis
Biochemical Properties
Cyclopropyl 2,4-xylyl ketone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to participate in hydrogen-borrowing catalysis, which is a method for the α-cyclopropanation of ketones . This interaction involves the transformation of the ketone through hydrogen borrowing, leading to the formation of cyclopropanated products. The compound’s interaction with enzymes such as cytochrome P450 can influence its metabolic stability and pharmacokinetic properties .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate oxidative stress and inflammation through its interaction with ketone bodies . Additionally, it can affect the metabolic pathways within cells, leading to changes in energy homeostasis and cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can undergo nucleophilic substitution and oxidation reactions at the benzylic position . These reactions can lead to the formation of various intermediates that interact with enzymes and proteins, resulting in enzyme inhibition or activation and changes in gene expression. The compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine further illustrates its diverse molecular interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including light and temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo studies. These effects include changes in cellular metabolism and gene expression over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses have also been observed, indicating the importance of dosage regulation in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with other biomolecules. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function. Studies have shown that the compound can be transported across cell membranes and distributed to various cellular compartments.
Subcellular Localization
This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be influenced by its localization within the cell, with specific effects observed in different organelles. For example, its presence in the mitochondria can impact energy metabolism and oxidative stress responses.
Properties
IUPAC Name |
cyclopropyl-(2,4-dimethylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10/h3,6-7,10H,4-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CENWGMGAFRZWTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60221370 | |
Record name | Cyclopropyl 2,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-79-7 | |
Record name | Cyclopropyl(2,4-dimethylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-79-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopropyl 2,4-xylyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002693749 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclopropyl 2,4-xylyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60221370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclopropyl 2,4-xylyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.381 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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